Matenon (Mibolerone): A Technical Guide on its Core Mechanism of Action
Matenon (Mibolerone): A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mibolerone (7α,17α-dimethyl-19-nortestosterone), also known as Matenon or Cheque Drops, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Initially developed for veterinary use to control estrus in female dogs, its powerful androgenic properties have led to its illicit use for performance enhancement in athletes.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of Mibolerone, focusing on its molecular interactions, cellular signaling pathways, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.
Molecular Profile and Physicochemical Properties
Mibolerone is a C17-alpha alkylated anabolic steroid, a structural modification that enhances its oral bioavailability.[3] Its chemical structure is characterized by the addition of methyl groups at the 7α and 17α positions of the nandrolone hormone.[3] The 7α-methyl group significantly increases its androgenicity and prevents its reduction by the 5-alpha reductase enzyme.[3]
Core Mechanism of Action: Androgen Receptor Binding and Activation
The primary mechanism of action of Mibolerone is its function as a potent agonist of the androgen receptor (AR).[4][5] The AR is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.
High-Affinity Binding to the Androgen Receptor
Mibolerone exhibits a very high binding affinity for the AR, which is a key determinant of its potency.[4][6] Several studies have quantified this interaction, demonstrating its potent binding characteristics in various tissues and cell lines.
Table 1: Mibolerone Binding Affinities for the Androgen Receptor
| Tissue/Cell Line | Ligand | Dissociation Constant (Kd) | Reference |
| Human Benign Prostatic Hyperplasia Cytosol | [³H]Mibolerone | 1.5 nM | [7][8] |
| Human Benign Prostatic Hyperplasia Cytosol | [³H]R1881 | 2.3 nM | [7][8] |
| Balding Scalp Dermal Papilla Cells | [³H]Mibolerone | 0.220 ± 0.03 nM | [9] |
| Non-Balding Scalp Dermal Papilla Cells | [³H]Mibolerone | 0.26 ± 0.06 nM | [9] |
| Coho Salmon Ovarian Cytosol | [³H]Mibolerone | 0.32 ± 0.02 nM | [10] |
| Rat Prostate Cytosolic Androgen Receptor | [³H]Mibolerone | IC₅₀: 1 nM | [11] |
Androgen Receptor Signaling Pathway
Upon entering the cell, Mibolerone binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-Mibolerone complex then translocates to the nucleus.
Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and other transcription factors, ultimately leading to the transcription of genes responsible for the anabolic and androgenic effects of the steroid.
Figure 1: Mibolerone-induced androgen receptor signaling pathway.
Interaction with Other Steroid Receptors
A notable characteristic of Mibolerone is its significant binding affinity for the progesterone receptor (PR).[7] This dual activity contributes to its overall pharmacological profile.
Table 2: Mibolerone Binding Affinities for the Progesterone Receptor
| Tissue | Dissociation Constant (Kd) | Reference |
| Human Prostate | 5.9 nM | [7][8] |
| Rabbit Uterus | 1.1 nM | [7][8] |
This progestogenic activity can lead to effects similar to those of progestins and may contribute to some of its side effects.[12] Studies in breast cancer cells have shown that Mibolerone's antiproliferative actions are mediated by both the androgen and progesterone receptors.[12] At a concentration of 1nM, mibolerone was found to eliminate progesterone receptor expression.[1][12][13][14]
Anabolic and Androgenic Effects
Mibolerone is recognized as one of the most potent androgens ever synthesized.[3] Its anabolic to androgenic ratio is reported to be 590:840, making it significantly more androgenic than anabolic.[4] Another source states it is 5.9 times more anabolic and 2.5 times more potent as an androgen than testosterone.[3] This high androgenicity is responsible for its profound effects on strength, aggression, and secondary sexual characteristics.[5][15]
Experimental Protocols
Androgen Receptor Binding Assay (Human Prostate Cytosol)
This protocol is based on the methodology described in the characterization of steroid receptors in human prostate.[7][8]
Objective: To determine the binding affinity (Kd) of Mibolerone for the androgen receptor in human benign hyperplastic prostate cytosol.
Materials:
-
Human benign hyperplastic prostate tissue
-
Tris-HCl buffer (pH 7.4)
-
[³H]Mibolerone (radioligand)
-
Unlabeled Mibolerone
-
Triamcinolone acetonide (to block progesterone receptor binding)
-
Charcoal-dextran solution
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a cytosol fraction from the human prostate tissue by homogenization and ultracentrifugation.
-
Incubate aliquots of the cytosol with increasing concentrations of [³H]Mibolerone in the presence and absence of a 500-fold excess of unlabeled Mibolerone to determine total and non-specific binding, respectively.
-
Include a 500-fold excess of triamcinolone acetonide in all incubation tubes to prevent binding to the progesterone receptor.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 4°C for 18 hours).
-
Separate bound from unbound ligand by adding a charcoal-dextran solution and centrifuging.
-
Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis on the specific binding data to determine the Kd and the maximum number of binding sites (Bmax).
Figure 2: Workflow for a competitive androgen receptor binding assay.
Other Pharmacological Effects and Considerations
-
Metabolic Stability: Mibolerone is more resistant to metabolism in prostate cytosol compared to other synthetic androgens like R1881.[7][8]
-
Sex Hormone-Binding Globulin (SHBG) Affinity: It has a very low affinity (Ki = 540 nM) for human SHBG, which means a larger fraction of the compound remains free and biologically active in the bloodstream.[7][8]
-
Hepatotoxicity: As a C17-alpha alkylated steroid, Mibolerone is known to be highly toxic to the liver.[2][16]
-
Suppression of Pituitary Hormones: In animal models, Mibolerone has been shown to suppress the release of pituitary luteinizing hormone (LH).[17]
Conclusion
Mibolerone's primary mechanism of action is its potent agonism of the androgen receptor, to which it binds with extremely high affinity. This interaction initiates a cascade of genomic events leading to its pronounced anabolic and, most notably, its powerful androgenic effects. Its additional affinity for the progesterone receptor contributes to a complex pharmacological profile. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of endocrinology and drug development, providing a basis for further investigation into the nuanced effects of this potent synthetic steroid.
References
- 1. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. steroid.com [steroid.com]
- 4. legalfitness.uk [legalfitness.uk]
- 5. healthypower.uk [healthypower.uk]
- 6. Mibolerone | C20H30O2 | CID 251636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding characteristics of an androgen receptor in the ovaries of coho salmon, Oncorhynchus kisutch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BindingDB PrimarySearch_ki [bindingdb.org]
- 12. Antiproliferative actions of the synthetic androgen, mibolerone, in breast cancer cells are mediated by both androgen and progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of a potent anabolic steroid, mibolerone, with Cunninghamella blakesleeana, C. echinulata, and Macrophomina phaseolina, and biological activity evaluation of its metabolites | PLOS One [journals.plos.org]
- 14. scispace.com [scispace.com]
- 15. naturalmuscle.uk [naturalmuscle.uk]
- 16. grizzmarketing.com [grizzmarketing.com]
- 17. A 280-day tolerance-efficacy study with mibolerone for suppression of estrus in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
